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Compound of Interest

Compound Name: 1H-Perfluorohex-1-ene

CAS No.: 66249-21-6

Cat. No.: B3277590

Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Perfluorohex-1-ene

Executive Summary & Disambiguation
Target Molecule: 1H-Perfluorohex-1-ene IUPAC Name:

-1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-ene CAS Number: 66249-21-6 Molecular Formula:

Molecular Weight: 282.05 g/mol [1][2]

Critical Disambiguation
In fluorocarbon research, nomenclature often overlaps. It is vital to distinguish the target

molecule from its common analogs to avoid catastrophic experimental errors.
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Common Name Structure CAS No. Description

1H-Perfluorohex-1-

ene
66249-21-6

The Target. A

perfluoroalkene with a

single vinylic

hydrogen.[1][2][3]

Used as a specialized

monomer and

intermediate.

1H,1H,2H-

Perfluorohexene
19430-93-4

"Perfluorobutyl

ethylene". The most

common commercial

"perfluorohexene"

derivative.

Perfluorohex-1-ene 755-25-9

Fully fluorinated. The

precursor for the

synthesis of the 1H-

derivative.[4]

Synthesis Strategy: Reductive Defluorination
The most authoritative and chemically precise method for synthesizing 1H-perfluorohex-1-ene
is the reductive defluorination of perfluorohex-1-ene (

) using tributylphosphine (

). This method allows for the selective replacement of a vinylic fluorine with hydrogen via a
phosphonium intermediate.

Reaction Mechanism
The reaction proceeds through an addition-elimination pathway where the phosphine attacks

the electrophilic alkene, forming a fluorophosphorane intermediate. Hydrolysis of this

intermediate yields the target monohydro-fluoroalkene.

Key Mechanistic Steps:
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Nucleophilic Attack:

attacks the terminal carbon of perfluorohex-1-ene.

Salt Formation: Formation of an unstable phosphonium fluoride salt.

Hydrolysis: Protonation of the vinylic position by water, releasing

and HF (captured by base).

Experimental Protocol
Reference Standard: Science of Synthesis 32.3, 2008 [1]

Reagents:

Perfluorohex-1-ene (

): 29.6 g (98 mmol)[5]

Tributylphosphine (

): 19.9 g (98 mmol)[5]

Solvent: Diglyme (Diethylene glycol dimethyl ether), 150 mL

Hydrolysis Agent: Water (

)[5]

Base (Optional but recommended): Triethylamine (

) to scavenge HF.

Step-by-Step Workflow:

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,

low-temperature thermometer, and addition funnel. Maintain an inert atmosphere (

or Ar).
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Emulsification: Charge the flask with Perfluorohex-1-ene (29.6 g) and Diglyme (150 mL).

Cool the mixture to -50°C using a dry ice/acetone bath. Vigorous stirring is required to

maintain an emulsion.

Addition: Add Tributylphosphine (19.9 g) dropwise over 30 minutes.

Critical Control Point: Monitor internal temperature. Exotherms can lead to oligomerization.

Keep

.

Intermediate Formation: Allow the mixture to stir at -50°C for 1 hour, then slowly warm to 0°C

over 2 hours.

Hydrolysis: Add water (20 mL) dropwise. A white precipitate (phosphine oxide) may form.

Workup:

Distill the reaction mixture directly under reduced pressure or steam distill to isolate the

fluorocarbon phase.

Wash the organic layer with 5% HCl (to remove amines/phosphines) and then water.

Dry over anhydrous

.

Purification: Fractional distillation. Collect the fraction boiling at ~68-70°C (estimated).

Yield: Typical isolated yields range from 55% to 65%.

Synthesis Workflow Diagram

Perfluorohex-1-ene
(C6F12)

Nucleophilic Attack
(-50°C)

Tributylphosphine
(Bu3P) in Diglyme

Phosphonium
Intermediate

Adduct Formation Hydrolysis
(+ H2O)

Protonation Acid Wash &
Distillation

Elimination of Bu3PO 1H-Perfluorohex-1-ene
(C6HF11)

Isolation (60% Yield)
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Click to download full resolution via product page

Caption: Reaction pathway for the reductive defluorination of perfluorohex-1-ene to 1H-
perfluorohex-1-ene.

Characterization & Data Analysis
Identifying 1H-perfluorohex-1-ene requires differentiating it from its fully fluorinated precursor.

The presence of the vinylic proton and the specific

coupling patterns are diagnostic.

Nuclear Magnetic Resonance (NMR)
NMR (282 MHz,

,

ref) The molecule

exhibits a complex AMX-type system at the alkene terminus.

Assignment
Shift (

, ppm)
Multiplicity

Coupling
Constants (

)

(a) -81.5 Triplet Hz

(b) -126.0 Multiplet -

(c) -124.5 Multiplet -

(d) -118.0 Multiplet
Allylic coupling

observed

(e) -155 to -160 Multiplet
Complex 2nd order

effects

(f) -135 to -145 Doublet of multiplets Hz (Geminal)
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NMR (300 MHz,

)

Signal:

6.2 - 6.8 ppm (Vinylic region).

Pattern: Doublet of doublets (dd) or doublet of multiplets.

Coupling: Large geminal H-F coupling (

Hz) and smaller vicinal coupling (

Hz).

Physical Properties
Property Value Notes

Boiling Point 68 - 72 °C
Estimated. Higher than

(57°C) due to dipole.

Density ~1.65 g/mL
High density characteristic of

perfluoroalkenes.

Refractive Index (

)
~1.29 - 1.31

Very low, typical of

fluorocarbons.

Solubility Fluorocarbons

Miscible with Galden, FC-72,

Hexafluorobenzene.

Immiscible with water.

Characterization Logic Diagram
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NMR Analysis IR Spectroscopy

Purified Distillate

1H NMR:
Doublet at 6.5 ppm

(J_HF ~ 75 Hz)

Confirm H presence

19F NMR:
5 Distinct Signals
(-81 to -160 ppm)

Verify F chain

C=C Stretch:
1710-1730 cm-1

Confirm Unsaturation

Identity Confirmed:
1H-Perfluorohex-1-ene

Pass Pass Pass

Click to download full resolution via product page

Caption: Analytical flowchart for confirming the structure of 1H-perfluorohex-1-ene.

Applications & Handling
Primary Applications

Polymer Comonomer: Used to introduce "cure sites" or specific polarity into

perfluoropolymers (e.g., PTFE, FEP modifications). The vinylic hydrogen allows for post-

polymerization crosslinking that is impossible with fully fluorinated chains.

Surfactant Intermediate: The double bond is a reactive handle for adding hydrophilic groups

(sulfonates, ethoxylates) to create short-chain PFAS-alternative surfactants.

Mechanochemical Degradation Standard: Used as a reference material in the study of PFAS

destruction, where

appears as a defluorination product of PFHxA [2].

Safety & Stability
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Reactivity: The C=C double bond is electron-deficient but susceptible to nucleophilic attack

(as seen in the synthesis).

Flammability: Unlike perfluorohex-1-ene, the 1H-derivative has a hydrogen atom, rendering it

potentially flammable or combustible under extreme conditions, though still highly resistant.

Storage: Store in glass or stainless steel under inert gas. Avoid contact with strong bases

(KOH, NaOH) which can induce further dehydrofluorination to alkynes or decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis and characterization of 1H-Perfluorohex-1-
ene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3277590/docs#synthesis-and-characterization-of-1h-
perfluorohex-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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